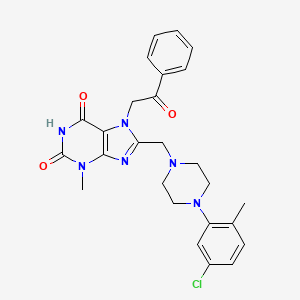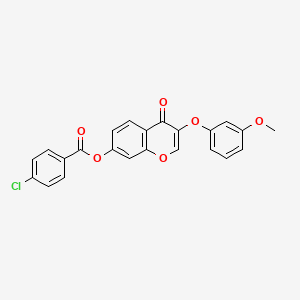![molecular formula C24H23FN4O3S2 B14109897 1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-3-(2-(thiophen-2-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14109897.png)
1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-3-(2-(thiophen-2-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-3-(2-(thiophen-2-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that features a thieno[3,2-d]pyrimidine core
Métodos De Preparación
The synthesis of 1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-3-(2-(thiophen-2-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the thieno[3,2-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the piperazine moiety: This step involves the reaction of the thieno[3,2-d]pyrimidine intermediate with 4-(4-fluorophenyl)piperazine under suitable conditions, such as in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide.
Attachment of the oxoethyl group: This can be done through an acylation reaction using an appropriate acylating agent.
Final coupling with the thiophene derivative: The final step involves the coupling of the intermediate with a thiophene derivative under conditions that promote the formation of the desired product.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-3-(2-(thiophen-2-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-3-(2-(thiophen-2-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It has potential therapeutic applications in the treatment of neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-3-(2-(thiophen-2-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets in the body. These targets may include neurotransmitter receptors, enzymes, or ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparación Con Compuestos Similares
1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-3-(2-(thiophen-2-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can be compared with other similar compounds, such as:
1-(2-(4-(4-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-3-(2-(thiophen-2-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione: This compound has a chlorine atom instead of a fluorine atom, which may affect its chemical properties and biological activity.
1-(2-(4-(4-bromophenyl)piperazin-1-yl)-2-oxoethyl)-3-(2-(thiophen-2-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione: This compound has a bromine atom instead of a fluorine atom, which may also influence its reactivity and pharmacological profile.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C24H23FN4O3S2 |
|---|---|
Peso molecular |
498.6 g/mol |
Nombre IUPAC |
1-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H23FN4O3S2/c25-17-3-5-18(6-4-17)26-10-12-27(13-11-26)21(30)16-29-20-8-15-34-22(20)23(31)28(24(29)32)9-7-19-2-1-14-33-19/h1-6,8,14-15H,7,9-13,16H2 |
Clave InChI |
FVZKHOIDZPCLCD-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN3C4=C(C(=O)N(C3=O)CCC5=CC=CS5)SC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![benzyl 2-[1-methyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B14109818.png)
![N-benzyl-N-ethyl-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14109822.png)
![4-{(1Z)-1-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]ethyl}phenyl acetate](/img/structure/B14109831.png)
![(2E)-[2-(3-chlorophenyl)hydrazinylidene][4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B14109838.png)

![N-(2,4-dimethoxyphenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14109861.png)
![2-[1-[[1-[3-[2-(7-Chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetonitrile](/img/structure/B14109862.png)
![2-amino-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-[(1-methyl-6-phenylimidazo[4,5-b]pyridin-2-yl)amino]-1H-purin-6-one](/img/structure/B14109864.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-butylphenyl)acetamide](/img/structure/B14109866.png)
![2-(3-(4-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide](/img/structure/B14109873.png)

![N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide](/img/structure/B14109883.png)
![2-[3-(Diethylamino)propyl]-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14109884.png)
![(2E)-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl][2-(3-fluorophenyl)hydrazinylidene]ethanenitrile](/img/structure/B14109890.png)
